molecular formula C13H14N4O2S2 B2645987 2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 946217-90-9

2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2645987
CAS RN: 946217-90-9
M. Wt: 322.4
InChI Key: DEACKOIDLGBTEK-UHFFFAOYSA-N
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Description

The compound “2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide” is a chemical with the molecular formula C13H14N4O2S2 . It is used in scientific research due to its diverse applications.


Molecular Structure Analysis

The molecular structure of this compound can be found in various chemical databases . It consists of a hexahydroquinazolin ring attached to a thiazole ring via a thioacetamide linker.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in chemical databases . These databases often provide information such as molecular weight, melting point, boiling point, solubility, and other relevant properties.

Scientific Research Applications

Synthesis and Characterization

The synthesis of acetamides bearing quinazolinone and thiazolone moieties involves a multi-step process starting from anthranilic acid and aryl isothiocyanates, with total yields ranging from 29 to 31%. These compounds are characterized by IR, ^1H-NMR, ^13C-NMR, and HR-MS spectra, demonstrating the successful creation of novel derivatives for further study (Nguyen, Pham, Tran, & Bui, 2022).

Antitumor Activity

Several studies have synthesized novel quinazolinone derivatives to evaluate their antitumor activity. For instance, derivatives have shown significant broad-spectrum antitumor activities, with certain compounds being 1.5–3.0-fold more potent than the positive control, 5-FU. This includes activities against CNS, renal, breast cancer, and leukemia cell lines, highlighting the potential of these compounds in cancer therapy (Al-Suwaidan et al., 2016).

Antibacterial Activity

The antibacterial properties of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles have been explored, showing activity against various bacterial strains such as S. aureus, E. coli, P. vulgaris, and K. pneumoniae. This indicates their potential use as antibacterial agents (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).

Analgesic and Anti-inflammatory Activities

Quinazolinyl acetamides have been synthesized and investigated for their analgesic and anti-inflammatory activities. Among them, certain compounds showed potent activity compared to standard drugs, with minimal ulcerogenic potential. This suggests their therapeutic potential for pain and inflammation management without the severe side effects associated with traditional NSAIDs (Alagarsamy et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. Its biological activities could potentially be studied in various contexts, including drug discovery and molecular interactions.

properties

IUPAC Name

2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S2/c18-10(16-13-14-5-6-20-13)7-21-11-8-3-1-2-4-9(8)15-12(19)17-11/h5-6H,1-4,7H2,(H,14,16,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEACKOIDLGBTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(thiazol-2-yl)acetamide

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